molecular formula C6H3BrN2Zn B14883465 (5-Cyanopyridin-2-yl)Zinc bromide

(5-Cyanopyridin-2-yl)Zinc bromide

Cat. No.: B14883465
M. Wt: 248.4 g/mol
InChI Key: PECYQSARTCQGJU-UHFFFAOYSA-M
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Description

(5-Cyanopyridin-2-yl)Zinc bromide is an organozinc compound that features a pyridine ring substituted with a cyano group at the 5-position and a zinc bromide moiety at the 2-position. This compound is of significant interest in organic synthesis due to its utility in various cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Cyanopyridin-2-yl)Zinc bromide can be synthesized through the reaction of 5-cyanopyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which then reacts with zinc bromide to yield the desired organozinc compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, solvent purity, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Cyanopyridin-2-yl)Zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like THF or dimethylformamide (DMF).

    Oxidative Addition: This reaction involves the addition of an electrophilic organic group to the zinc compound, facilitated by a palladium catalyst.

    Transmetalation: This process involves the transfer of the organic group from zinc to another metal, such as palladium, under suitable conditions.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reagents and conditions used.

Scientific Research Applications

(5-Cyanopyridin-2-yl)Zinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of various industrial chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of (5-Cyanopyridin-2-yl)Zinc bromide in cross-coupling reactions involves several key steps:

    Oxidative Addition: The palladium catalyst facilitates the addition of the organic group to the zinc compound.

    Transmetalation: The organic group is transferred from zinc to palladium.

    Reductive Elimination: The final product is formed through the elimination of the palladium catalyst, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

    (5-Chloropyridin-2-yl)Zinc bromide: Similar in structure but with a chlorine substituent instead of a cyano group.

    (5-Bromopyridin-2-yl)Zinc bromide: Features a bromine substituent at the 5-position.

    (5-Methylpyridin-2-yl)Zinc bromide: Contains a methyl group at the 5-position.

Uniqueness

(5-Cyanopyridin-2-yl)Zinc bromide is unique due to the presence of the cyano group, which can influence the electronic properties of the pyridine ring and affect the reactivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules where specific electronic effects are desired.

Properties

Molecular Formula

C6H3BrN2Zn

Molecular Weight

248.4 g/mol

IUPAC Name

bromozinc(1+);2H-pyridin-2-ide-5-carbonitrile

InChI

InChI=1S/C6H3N2.BrH.Zn/c7-4-6-2-1-3-8-5-6;;/h1-2,5H;1H;/q-1;;+2/p-1

InChI Key

PECYQSARTCQGJU-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CN=[C-]1)C#N.[Zn+]Br

Origin of Product

United States

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